6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride involves several steps. One common method includes the reaction of 6-fluoro-3-methylquinoline with hydrazine hydrate under controlled conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride can be compared with other similar compounds, such as:
6-Fluoro-2-methylquinoline: This compound shares a similar quinoline structure but lacks the hydrazino group, resulting in different chemical properties and reactivity.
6-Fluoro-4-hydroxy-2-methylquinoline: This compound has a hydroxyl group instead of a hydrazino group, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C10H11ClFN3 |
---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
(6-fluoro-3-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H |
InChI Key |
PUPBLPYEPHMONF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)F)N=C1NN.Cl |
Origin of Product |
United States |
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